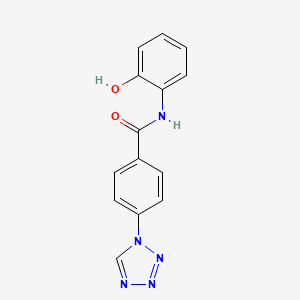

N-(2-hydroxyphenyl)-4-(1H-tetrazol-1-yl)benzamide

Description

N-(2-Hydroxyphenyl)-4-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a 2-hydroxyphenyl substituent on the amide nitrogen and a tetrazole ring at the para position of the benzoyl group. The tetrazole moiety, a five-membered aromatic heterocycle with four nitrogen atoms, is a bioisostere for carboxylic acids due to its acidic proton (pKa ~4.9), enhancing metabolic stability and bioavailability . This compound is synthesized via coupling reactions between 2-aminophenol and 4-(1H-tetrazol-1-yl)benzoyl chloride, as inferred from analogous methodologies in and .

Properties

Molecular Formula |

C14H11N5O2 |

|---|---|

Molecular Weight |

281.27 g/mol |

IUPAC Name |

N-(2-hydroxyphenyl)-4-(tetrazol-1-yl)benzamide |

InChI |

InChI=1S/C14H11N5O2/c20-13-4-2-1-3-12(13)16-14(21)10-5-7-11(8-6-10)19-9-15-17-18-19/h1-9,20H,(H,16,21) |

InChI Key |

ZEAISTPPTLDACW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyphenyl)-4-(1H-tetrazol-1-yl)benzamide typically involves a multi-step process:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an azide with a nitrile under acidic conditions.

Coupling Reaction: The hydroxyphenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Amidation: The final step involves the formation of the amide bond, typically achieved through the reaction of an amine with an activated carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyphenyl)-4-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing tetrazole rings, such as N-(2-hydroxyphenyl)-4-(1H-tetrazol-1-yl)benzamide, exhibit significant antimicrobial properties. Studies have shown that tetrazole derivatives can inhibit the growth of various bacteria and fungi. For instance, a series of tetrazole compounds demonstrated potent activity against Staphylococcus aureus, Escherichia coli, and Candida albicans .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 100 µg/mL |

| Compound B | E. coli | 125 µg/mL |

| Compound C | Candida albicans | 150 µg/mL |

Anti-inflammatory Properties

This compound has also been studied for its anti-inflammatory effects. Tetrazole derivatives have been shown to act as selective inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. Notably, some tetrazole compounds exhibited IC50 values in the low micromolar range for COX-2 inhibition, indicating their potential as anti-inflammatory agents .

Table 2: COX Inhibition by Tetrazole Compounds

| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) |

|---|---|---|

| Compound D | 3.8 | 1.8 |

| Compound E | 4.1 | 1.9 |

Anticancer Potential

The anticancer activity of this compound and related compounds has been a focus of numerous studies. Certain tetrazole derivatives have shown promising results against various cancer cell lines, including those associated with breast cancer and leukemia. The mechanism often involves the induction of apoptosis in cancer cells while exhibiting minimal toxicity to normal cells .

Table 3: Anticancer Activity against Various Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound F | HCT116 (Colorectal) | 5.85 |

| Compound G | MCF7 (Breast Cancer) | 6.00 |

Other Therapeutic Applications

Beyond antimicrobial and anticancer activities, this compound may also possess other therapeutic potentials:

- Antiparasitic Activity : Some tetrazole derivatives have been reported to exhibit activity against parasites such as Entamoeba histolytica and Leishmania species .

- CNS Activity : Preliminary studies suggest that certain derivatives may affect central nervous system pathways, potentially offering anticonvulsant properties .

Mechanism of Action

The mechanism by which N-(2-hydroxyphenyl)-4-(1H-tetrazol-1-yl)benzamide exerts its effects depends on its specific application:

Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or altering their function.

Material Properties: The presence of the tetrazole ring can impart unique electronic properties, making it useful in the development of advanced materials.

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

- Tetrazole vs. Imidazole : indicates imidazole’s efficacy in cardiac models. Tetrazole’s higher acidity and larger size may alter binding kinetics or off-target effects.

- Substituent Position: 2-Hydroxyphenyl vs.

- Thermodynamic Stability : High melting points (>300°C) in hydroxyl-substituted benzamides suggest strong intermolecular hydrogen bonding, impacting formulation strategies .

Biological Activity

N-(2-hydroxyphenyl)-4-(1H-tetrazol-1-yl)benzamide, a compound featuring a tetrazole ring and a hydroxyphenyl moiety, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C14H12N4O2 |

| Molecular Weight | 272.27 g/mol |

| IUPAC Name | N-(2-hydroxyphenyl)-4-(tetrazol-1-yl)benzamide |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)N2=C(N=N=N2)C=CC(=C2)O |

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties against various pathogens. Studies indicate that derivatives of tetrazole compounds exhibit significant antibacterial activity. For instance, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

A comparative analysis revealed that the presence of electron-withdrawing groups enhances antimicrobial efficacy. For example, derivatives with halogen substituents displayed improved activity, with Minimum Inhibitory Concentrations (MICs) significantly lower than those of standard antibiotics like penicillin .

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. In vitro studies demonstrated that the compound induces apoptosis in cancer cell lines through the modulation of signaling pathways such as the PI3K/Akt pathway. The compound's ability to inhibit cell proliferation was evidenced by dose-dependent reductions in cell viability across several cancer types, including breast and lung cancers .

The mechanism of action for this compound involves interaction with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in bacterial cell wall synthesis, thereby exerting its antibacterial effects.

- Apoptosis Induction : In cancer cells, it activates caspase pathways leading to programmed cell death, which is crucial for therapeutic efficacy.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:

- Hydroxy Group : The presence of a hydroxy group at the ortho position enhances solubility and bioavailability.

- Tetrazole Ring : The tetrazole moiety contributes to the compound's ability to interact with biological targets, enhancing both antimicrobial and anticancer activities.

Case Studies

Several studies have documented the biological activity of related compounds:

- Antimicrobial Efficacy Study : A derivative similar to this compound was tested against Pseudomonas aeruginosa, showing an MIC value of 50 μg/mL compared to 70 μg/mL for amoxicillin .

- Anticancer Activity Assessment : In a study involving breast cancer cell lines, this compound demonstrated an IC50 value of 25 µM, indicating significant cytotoxicity compared to untreated controls .

Q & A

Q. What are the standard synthetic protocols for N-(2-hydroxyphenyl)-4-(1H-tetrazol-1-yl)benzamide, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves coupling a hydroxyl-substituted benzamide precursor with a tetrazole-bearing moiety. For example, microwave-assisted reactions (e.g., 80–100°C, 1–2 hours) using K₂CO₃ as a base in polar aprotic solvents like DMF can improve efficiency . Yields are influenced by stoichiometry (e.g., 1.2 equivalents of tetrazole derivatives) and purification via column chromatography (silica gel, hexane/EtOAc gradients). Monitoring via TLC and optimizing reflux time (e.g., 2–6 hours) are critical to minimize side products like over-alkylated derivatives .

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Confirm regiochemistry of the hydroxyphenyl and tetrazole groups (e.g., aromatic proton splitting patterns at δ 7.0–8.5 ppm) .

- HRMS (ESI) : Validate molecular weight (e.g., [M+H]+ ion matching theoretical m/z within 5 ppm error) .

- HPLC : Assess purity (>95% for biological assays) using C18 columns and acetonitrile/water gradients .

Q. How can researchers evaluate the compound’s solubility and stability for in vitro assays?

Methodological Answer:

- Solubility : Test in DMSO (primary stock) and PBS (working concentration) via nephelometry. Additives like cyclodextrins (10–20 mM) can enhance aqueous solubility .

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring. Protect from light due to the hydroxyphenyl group’s photosensitivity .

Advanced Research Questions

Q. How can structural modifications improve target selectivity in enzyme inhibition studies (e.g., PARP-1 or tyrosinase)?

Methodological Answer:

- PARP-1 Inhibition : Introduce electron-withdrawing groups (e.g., -CF₃) at the benzamide’s para position to enhance binding to the enzyme’s NAD+ pocket. Docking studies (AutoDock Vina) and MD simulations (AMBER) can predict binding affinities .

- Tyrosinase Inhibition : Replace the hydroxyphenyl group with a 2-aminothiazole-triazole moiety to coordinate with the enzyme’s copper center. Validate via enzyme kinetics (Km/Vmax shifts) .

Q. How should researchers resolve contradictions in biological activity data across different assay models?

Methodological Answer:

- Assay-Specific Variability : Compare IC₅₀ values in cell-free (e.g., recombinant PARP-1) vs. cellular (e.g., HeLa cells) assays. Adjust for membrane permeability using logP values (target ~3–5) .

- Control Experiments : Include reference inhibitors (e.g., olaparib for PARP-1) and validate via orthogonal assays (e.g., Western blot for PARylation inhibition) .

Q. What strategies mitigate toxicity while maintaining efficacy in preclinical models?

Methodological Answer:

- Metabolic Stability : Introduce trifluoromethyl groups to reduce CYP450-mediated degradation. Assess hepatic microsomal half-life (e.g., human liver microsomes, t₁/₂ > 60 minutes) .

- Selectivity Profiling : Screen against off-target kinases (e.g., EGFR, VEGFR2) using kinase profiling panels (Eurofins) .

Q. How can computational modeling guide SAR studies for this scaffold?

Methodological Answer:

Q. What are the best practices for analyzing synthetic byproducts and reaction intermediates?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.